molecular formula C7H17ClN2O B1443323 N-Butyl-2-(methylamino)acetamide hydrochloride CAS No. 262300-46-9

N-Butyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1443323
M. Wt: 180.67 g/mol
InChI Key: IQXHCZNXQGZSRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-Butyl-2-(methylamino)acetamide hydrochloride” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is also attached to an acetamide group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Scientific Research Applications

Inhibition of Detrusor Contraction

A study by Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, including compounds similar to N-Butyl-2-(methylamino)acetamide hydrochloride. These compounds were examined for their inhibitory activity on detrusor contraction, a function relevant in the treatment of overactive bladder conditions.

Metabolic Pathways in Herbicides

The metabolism of chloroacetamide herbicides in human and rat liver microsomes was explored in a study by Coleman et al. (2000). While the specific compound N-Butyl-2-(methylamino)acetamide hydrochloride is not directly mentioned, this research provides insight into the metabolic pathways of similar acetamide compounds.

Chemical Synthesis

In the field of synthetic chemistry, Limanto et al. (2006) described a method for producing carbinamines, which can be isolated as hydrochloride salts or acetamide derivatives. This method could potentially be applied in the synthesis of N-Butyl-2-(methylamino)acetamide hydrochloride.

Enzyme-Mediated Synthesis

Hu and Ziffer (1990) conducted a study on the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a process involving the transformation of acetamide groups (Hu & Ziffer, 1990). This research is relevant to understanding the enzyme-mediated processes involving N-Butyl-2-(methylamino)acetamide hydrochloride.

Analyzing Supramolecular Assemblies

In a study by Cutrone et al. (2017), supramolecular assemblies were prepared using derivatives of N-methyl glycine and N,N dimethyl-β-alanine, similar to N-Butyl-2-(methylamino)acetamide hydrochloride. This research offers insights into the formation of nano and microstructures that could be applicable in biomedical applications.

Chemoselective Acetylation

The study of chemoselective acetylation of 2-aminophenol by Magadum & Yadav (2018) provides information relevant to the synthesis and modification of acetamide compounds, such as N-Butyl-2-(methylamino)acetamide hydrochloride.

properties

IUPAC Name

N-butyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHCZNXQGZSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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